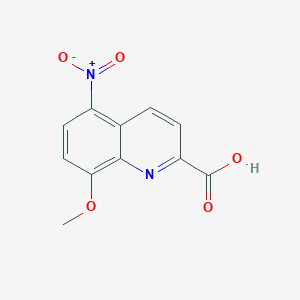
8-Methoxy-5-nitroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-5-nitroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5-nitroquinoline-2-carboxylic acid typically involves the nitration of 2-methylquinoline followed by oxidation. The nitration step introduces the nitro group at the 5-position, and subsequent oxidation converts the methyl group to a carboxylic acid. The reaction conditions often include the use of sulfuric acid and bromine for the oxidation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to 8-methoxy-5-aminoquinoline-2-carboxylic acid.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
8-Methoxy-5-nitroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-nitroquinoline-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-5-nitroquinoline-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
8-Amino-5-methoxyquinoline-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
8-Methoxy-5-nitroquinoline-2-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90181-00-3 |
|---|---|
Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
8-methoxy-5-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-18-9-5-4-8(13(16)17)6-2-3-7(11(14)15)12-10(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
NEIJJUTWFPUIIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















